molecular formula C18H12BrClN2O3S B5083771 (5E)-5-{[5-(4-bromo-3-chlorophenyl)furan-2-yl]methylidene}-1-(prop-2-en-1-yl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

(5E)-5-{[5-(4-bromo-3-chlorophenyl)furan-2-yl]methylidene}-1-(prop-2-en-1-yl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B5083771
M. Wt: 451.7 g/mol
InChI Key: BZBSIBJFEJPDJV-FMIVXFBMSA-N
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Description

The compound (5E)-5-{[5-(4-bromo-3-chlorophenyl)furan-2-yl]methylidene}-1-(prop-2-en-1-yl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a complex organic molecule characterized by its unique structure, which includes a furan ring, a pyrimidine ring, and various substituents such as bromine, chlorine, and sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{[5-(4-bromo-3-chlorophenyl)furan-2-yl]methylidene}-1-(prop-2-en-1-yl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione typically involves multiple steps, starting with the preparation of the furan and pyrimidine intermediates. The key steps include:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the bromine and chlorine substituents: Halogenation reactions using reagents such as bromine and chlorine gas or their derivatives.

    Formation of the pyrimidine ring: This involves the condensation of urea or thiourea with appropriate aldehydes or ketones.

    Coupling of the furan and pyrimidine rings: This step often involves a Knoevenagel condensation reaction, where the furan aldehyde reacts with the pyrimidine derivative in the presence of a base.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, automated synthesis platforms, and environmentally friendly solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-{[5-(4-bromo-3-chlorophenyl)furan-2-yl]methylidene}-1-(prop-2-en-1-yl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogen substituents can be replaced by other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

(5E)-5-{[5-(4-bromo-3-chlorophenyl)furan-2-yl]methylidene}-1-(prop-2-en-1-yl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione: has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.

    Materials Science: Its properties may be useful in the development of advanced materials, such as organic semiconductors or photovoltaic materials.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions.

    Industrial Applications: It may serve as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which (5E)-5-{[5-(4-bromo-3-chlorophenyl)furan-2-yl]methylidene}-1-(prop-2-en-1-yl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into specific binding sites, influencing biological pathways and processes.

Comparison with Similar Compounds

(5E)-5-{[5-(4-bromo-3-chlorophenyl)furan-2-yl]methylidene}-1-(prop-2-en-1-yl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione: can be compared with other similar compounds, such as:

    (5E)-5-{[5-(4-bromo-3-chlorophenyl)furan-2-yl]methylidene}-1-(prop-2-en-1-yl)-2-oxodihydropyrimidine-4,6(1H,5H)-dione: This compound differs by having an oxygen atom instead of sulfur.

    (5E)-5-{[5-(4-bromo-3-chlorophenyl)furan-2-yl]methylidene}-1-(prop-2-en-1-yl)-2-thioxodihydropyrimidine-4,6(1H,5H)-trione: This compound has an additional oxygen atom in the pyrimidine ring.

These comparisons highlight the uniqueness of This compound

Properties

IUPAC Name

(5E)-5-[[5-(4-bromo-3-chlorophenyl)furan-2-yl]methylidene]-1-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12BrClN2O3S/c1-2-7-22-17(24)12(16(23)21-18(22)26)9-11-4-6-15(25-11)10-3-5-13(19)14(20)8-10/h2-6,8-9H,1,7H2,(H,21,23,26)/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZBSIBJFEJPDJV-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C(=CC2=CC=C(O2)C3=CC(=C(C=C3)Br)Cl)C(=O)NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN1C(=O)/C(=C/C2=CC=C(O2)C3=CC(=C(C=C3)Br)Cl)/C(=O)NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BrClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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